

# Spectroscopic Data for 2-(2,2-Dibromovinyl)furan: A Technical Guide

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## Compound of Interest

Compound Name: 2-(2,2-Dibromovinyl)furan

Cat. No.: B169464

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Absence of specific experimental data for **2-(2,2-dibromovinyl)furan** necessitates an analysis based on structurally analogous compounds. This guide provides a detailed examination of the expected spectroscopic characteristics of **2-(2,2-dibromovinyl)furan** by presenting and interpreting the NMR, IR, and MS data of 2-vinylfuran and 2-bromofuran. Detailed experimental protocols for acquiring such data are also provided for researchers in drug development and related scientific fields.

While a comprehensive search of available scientific literature and databases did not yield specific experimental spectroscopic data (NMR, IR, MS) for **2-(2,2-dibromovinyl)furan**, a reasonable prediction of its spectral properties can be made by analyzing the data of structurally related compounds. This technical guide presents the available spectroscopic data for 2-vinylfuran and 2-bromofuran to serve as a reference for the characterization of the title compound.

## Predicted Spectroscopic Characteristics of 2-(2,2-Dibromovinyl)furan

The introduction of a dibromovinyl group at the 2-position of the furan ring is expected to significantly influence its spectroscopic properties.

- **<sup>1</sup>H NMR:** The furan ring protons are expected to appear in the aromatic region, with the vinyl proton likely deshielded due to the presence of the two bromine atoms.

- **<sup>13</sup>C NMR:** The carbon atoms of the furan ring and the vinyl group will show distinct chemical shifts. The carbon bearing the two bromine atoms is expected to be significantly downfield.
- **IR Spectroscopy:** The spectrum will likely show characteristic peaks for the furan ring C-H and C-O-C stretching, as well as vibrations associated with the C=C double bond of the vinyl group and the C-Br bonds.
- **Mass Spectrometry:** The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of **2-(2,2-dibromovinyl)furan** (C<sub>6</sub>H<sub>4</sub>Br<sub>2</sub>O). The isotopic pattern of the molecular ion, with the characteristic M, M+2, and M+4 peaks due to the two bromine atoms, will be a key identifying feature.

## Spectroscopic Data of Analogous Compounds

The following tables summarize the available spectroscopic data for 2-vinylfuran and 2-bromofuran, which can be used to estimate the spectral values for **2-(2,2-dibromovinyl)furan**.

**Table 1: <sup>1</sup>H and <sup>13</sup>C NMR Data of Analogous Furan Derivatives**

Compound	Nucleus	Chemical Shift (δ, ppm)
2-Vinylfuran	<sup>1</sup> H NMR	5.23 (dd, 1H), 5.75 (dd, 1H), 6.33 (dd, 1H), 6.42 (d, 1H), 7.38 (d, 1H)
<sup>13</sup> C NMR		110.9, 111.8, 117.1, 128.9, 143.5, 152.6
2-Bromofuran	<sup>1</sup> H NMR	6.35 (dd, 1H), 6.45 (dd, 1H), 7.40 (dd, 1H)
<sup>13</sup> C NMR		110.0, 112.2, 123.5, 145.0

Note: NMR data can vary depending on the solvent and the spectrometer frequency.

**Table 2: IR and MS Data of Analogous Furan Derivatives**

Compound	IR (cm-1)	Mass Spectrometry (m/z)
2-Vinylfuran	3120, 1640, 1550, 1480, 1370, 1250, 1150, 1010, 960, 880, 740	94 (M+), 93, 65, 39[1][2]
2-Bromofuran	3130, 1580, 1480, 1370, 1250, 1160, 1070, 1010, 910, 880, 740	148, 146 (M+), 117, 115, 67, 39

## Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for furan derivatives.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Weigh 5-10 mg of the purified furan derivative.
- Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, Acetone-d<sub>6</sub>, DMSO-d<sub>6</sub>) in a clean, dry NMR tube.
- Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if required for chemical shift referencing.
- Cap the NMR tube and gently agitate to ensure complete dissolution.

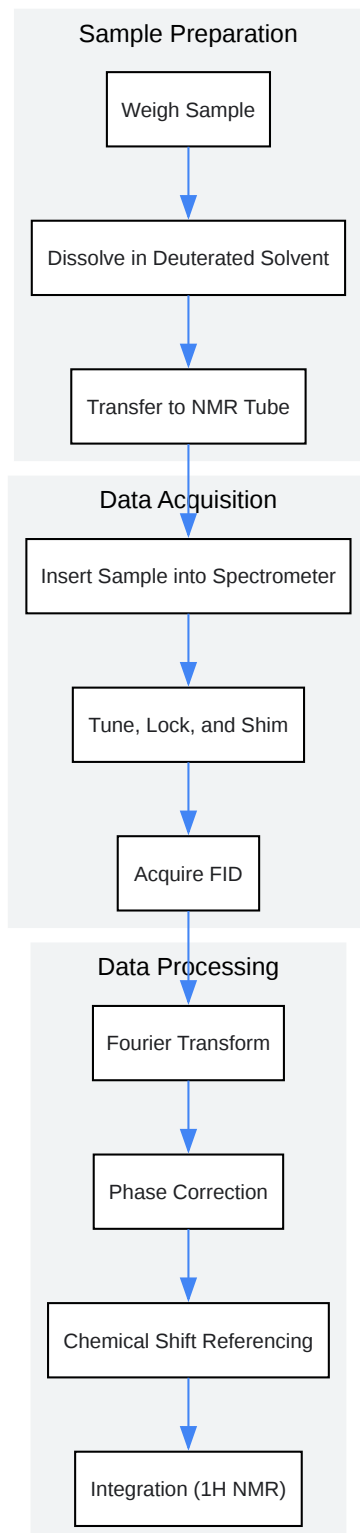
Data Acquisition:

- Insert the NMR tube into the spectrometer's probe.
- Tune and lock the spectrometer to the deuterium frequency of the solvent.
- Shim the magnetic field to achieve optimal homogeneity.
- Acquire the <sup>1</sup>H and <sup>13</sup>C NMR spectra using standard pulse sequences.

Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase the resulting spectrum.
- Reference the chemical shifts to the internal standard or the residual solvent peak.
- Integrate the peaks in the  $^1\text{H}$  NMR spectrum to determine proton ratios.

## Workflow for NMR Spectroscopy

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## NMR Data Acquisition Workflow

## Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean.
- Place a small amount of the liquid or solid sample directly onto the ATR crystal.
- Apply pressure to ensure good contact between the sample and the crystal.

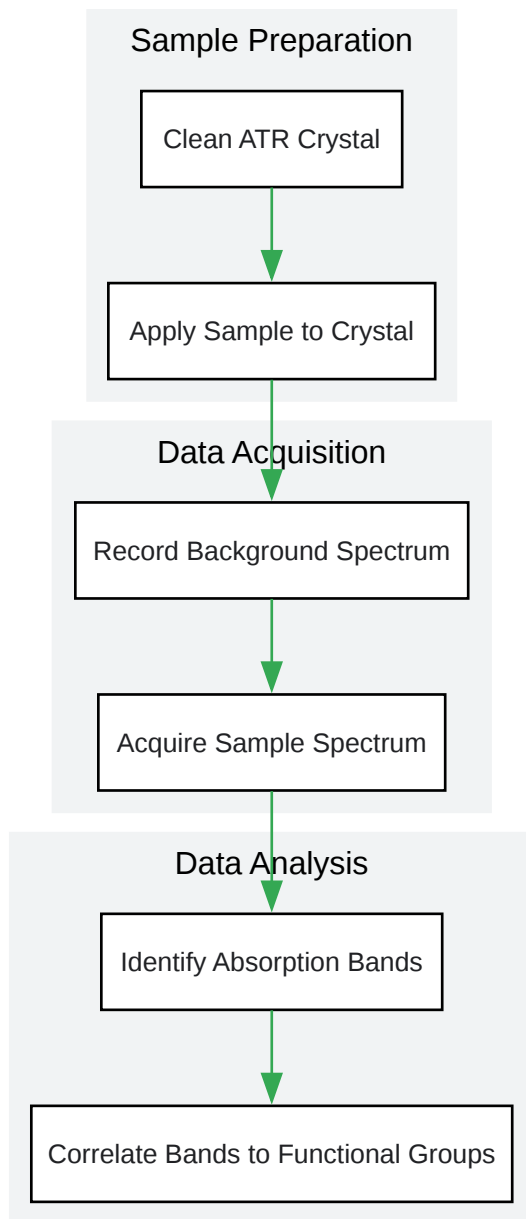
Data Acquisition:

- Record a background spectrum of the clean, empty ATR crystal.
- Acquire the IR spectrum of the sample.
- The instrument will automatically subtract the background from the sample spectrum.

Data Analysis:

- Identify the characteristic absorption bands and their corresponding wavenumbers.
- Correlate the observed bands to the functional groups present in the molecule.

## Workflow for IR Spectroscopy (ATR)



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## IR Data Acquisition Workflow

## Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI):

- Introduce a small amount of the volatile sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.
- The sample is vaporized and then bombarded with a high-energy electron beam, causing ionization and fragmentation.

#### Mass Analysis:

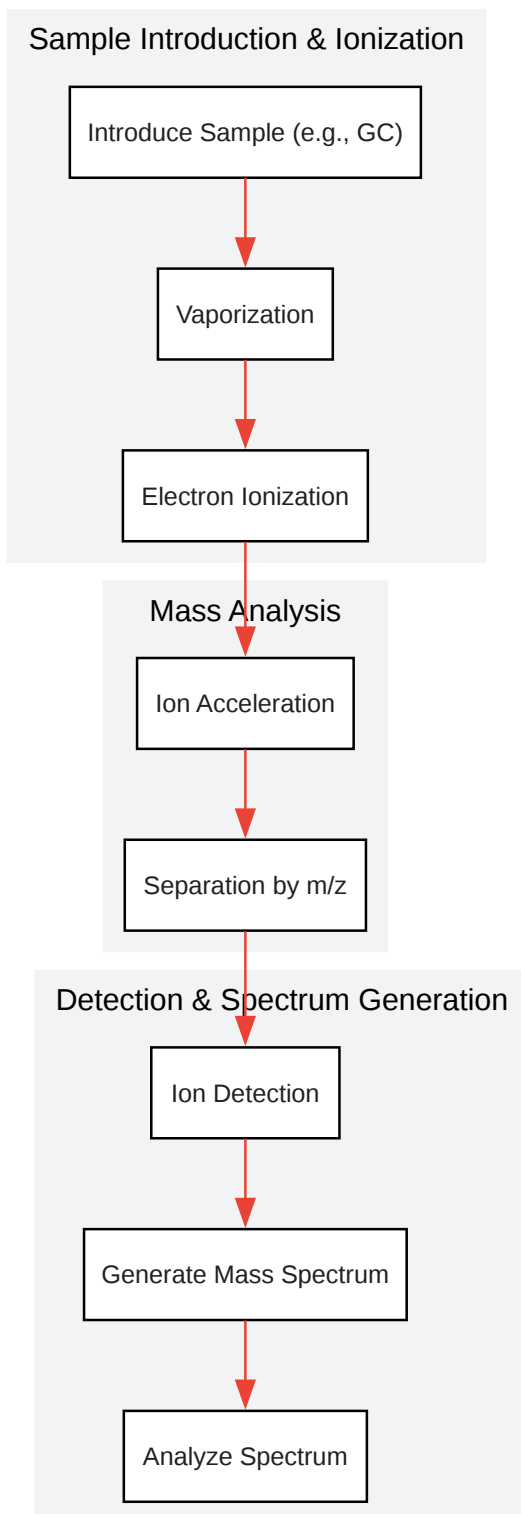
- The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).
- The mass analyzer separates the ions based on their mass-to-charge ( $m/z$ ) ratio.

#### Detection and Spectrum Generation:

- The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus  $m/z$ .
- Analyze the molecular ion peak and the fragmentation pattern to determine the molecular weight and structural features of the compound.



## Workflow for Mass Spectrometry (EI)

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## MS Data Acquisition Workflow

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## References

- 1. 2-Vinylfuran [webbook.nist.gov]
- 2. 2-Vinylfuran [webbook.nist.gov]
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